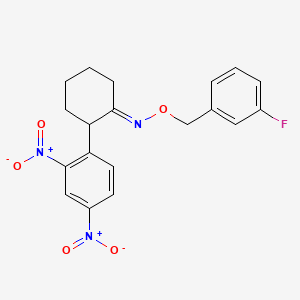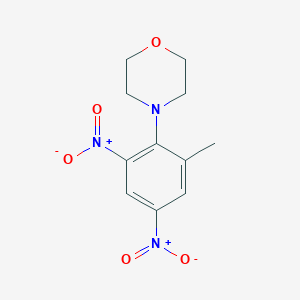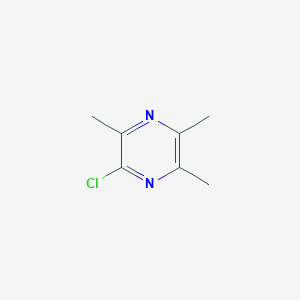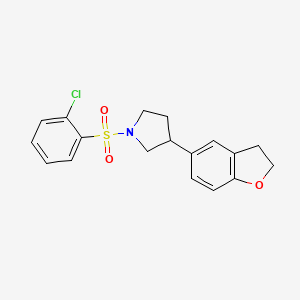![molecular formula C24H18BrN3O3 B2455147 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone CAS No. 313371-19-6](/img/structure/B2455147.png)
3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone
Overview
Description
3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone, also known as BRQ, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. BRQ is a heterocyclic compound that belongs to the class of quinolinone derivatives.
Scientific Research Applications
3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone has also been shown to possess antimicrobial activity against various pathogenic bacteria and fungi. In agriculture, 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone has been shown to exhibit insecticidal activity against various pests, including the cotton bollworm and the tobacco budworm. In material science, 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and liquid crystals.
Mechanism of Action
The mechanism of action of 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and survival. 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, and the modulation of various signaling pathways. 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone has also been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its anticancer and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone is its broad-spectrum activity against various cancer cell lines and pathogenic microorganisms. 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone is also relatively easy and inexpensive to synthesize, making it an attractive candidate for further research. However, one of the limitations of 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone. One area of focus is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the elucidation of its mechanism of action, which may lead to the development of more potent and selective derivatives. Additionally, further studies are needed to evaluate the safety and efficacy of 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone in vivo, including its pharmacokinetic and pharmacodynamic properties. Finally, the potential applications of 3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone in other fields, such as material science and agriculture, should also be explored.
properties
IUPAC Name |
3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O3/c1-14(29)28-20(21-8-5-11-31-21)13-19(27-28)23-22(15-6-3-2-4-7-15)17-12-16(25)9-10-18(17)26-24(23)30/h2-12,20H,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOJHBVVRMOYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2455071.png)
![N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2455072.png)

![2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2455076.png)


![Ethyl 4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2455083.png)

![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)